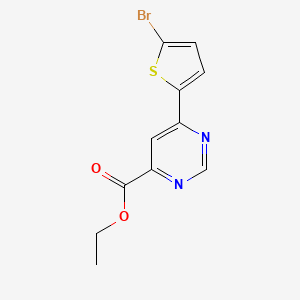

Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate

Description

Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a 5-bromothiophene moiety at the 6-position and an ethyl carboxylate group at the 4-position. The bromothiophene group likely enhances electrophilic reactivity, making the compound a candidate for cross-coupling reactions, while the ethyl carboxylate group contributes to solubility in organic solvents.

Properties

IUPAC Name |

ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)8-5-7(13-6-14-8)9-3-4-10(12)17-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDGJCAKYQOUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC(=C1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties. These compounds interact with human microglia and neuronal cell models.

Mode of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in lipopolysaccharide (LPS)-stimulated human microglia cells.

Biochemical Analysis

Biochemical Properties

Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of neuroprotection and anti-inflammatory activities. It interacts with several enzymes and proteins, including nitric oxide synthase and tumor necrosis factor-α (TNF-α). These interactions are crucial as they inhibit the production of nitric oxide and TNF-α, which are key mediators in inflammatory responses. Additionally, this compound has shown promising results in molecular docking studies, indicating favorable interactions with active residues of ATF4 and NF-kB proteins.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In human microglia cells, it has been observed to inhibit the production of inflammatory mediators such as nitric oxide and TNF-α. This inhibition is significant as it suggests potential anti-inflammatory properties. Furthermore, in human neuronal cells, this compound has demonstrated neuroprotective effects by reducing the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3. These findings indicate that the compound can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through the inhibition of endoplasmic reticulum stress and apoptosis pathways. It binds to specific biomolecules, including ATF4 and NF-kB proteins, which play crucial roles in cellular stress responses and inflammation. By inhibiting these pathways, this compound can reduce cellular stress and inflammation, thereby exerting its neuroprotective and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under specific conditions, allowing for sustained neuroprotective and anti-inflammatory effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit neuroprotective and anti-inflammatory properties without significant adverse effects. At higher doses, there may be potential toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships are critical areas of study to ensure the safe and effective use of this compound in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence its bioavailability and efficacy in biochemical reactions. Understanding the metabolic pathways and the role of specific enzymes in the metabolism of this compound is essential for optimizing its therapeutic potential and minimizing any adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and bioavailability. The compound interacts with various transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of this compound within specific tissues, thereby affecting its overall therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding the subcellular localization and the factors that influence it can provide insights into the mechanisms of action and potential therapeutic applications of this compound.

Biological Activity

Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, focusing on its anti-diabetic, anti-cancer, and antimicrobial properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-bromothiophene with pyrimidine derivatives under basic conditions. The reaction yields the desired ester through a series of steps that may include cyclization and esterification processes.

1. Anti-Diabetic Activity

Recent studies have highlighted the compound's potential as an inhibitor of α-amylase, an enzyme crucial in carbohydrate digestion. In vitro assays have shown that derivatives of this compound exhibit significant inhibitory activity against α-amylase.

Table 1: IC50 Values for α-Amylase Inhibition

The above data indicates that the compound is approximately 90 times more potent than acarbose, a well-known anti-diabetic drug. This suggests a promising therapeutic potential for managing diabetes.

2. Cytotoxicity Studies

Cytotoxicity assessments using normal cell lines (3T3) were performed to evaluate the safety profile of the compound. Results indicated that at concentrations up to 150 μM , this compound exhibited no significant toxicity, making it a candidate for further development in therapeutic applications.

Table 2: Cytotoxicity Results

3. Antimicrobial Activity

The antimicrobial properties of ethyl 6-(5-bromothiophen-2-yl)pyrimidine derivatives have also been investigated. Studies show that these compounds possess activity against various bacterial strains, suggesting potential use as antimicrobial agents.

Table 3: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| This compound | S. aureus | 12 |

Structure–Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups, such as bromine in the thiophene ring, enhances the biological activity of the compound. Modifications to the pyrimidine core also influence its inhibitory effects on enzymes and cytotoxicity levels.

Case Studies

- Case Study on Anti-Diabetic Efficacy : A study conducted on diabetic rats demonstrated that administration of this compound resulted in a significant reduction in blood glucose levels compared to untreated controls.

- Case Study on Antimicrobial Effectiveness : In vitro tests against clinical isolates of resistant bacterial strains revealed that this compound effectively inhibited growth, showcasing its potential as a novel antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate with structurally analogous pyrimidine derivatives, focusing on substituents, synthesis, and physicochemical properties.

Key Comparative Analysis

Substituent Effects on Reactivity and Solubility

- Bromothiophene vs. Bromophenyl : The 5-bromothiophene group in the target compound introduces sulfur-mediated electronic effects (e.g., resonance donation) distinct from bromophenyl analogs (e.g., in ). This difference may influence cross-coupling efficiency (e.g., Suzuki reactions) and solubility in polar aprotic solvents.

- Carboxylate vs. Hydroxy/Dihydro Modifications : Ethyl carboxylate groups (target, ) enhance solubility in organic solvents compared to dihydropyrimidine hydroxyl derivatives (e.g., ), which may exhibit stronger hydrogen bonding (see on H-bonding patterns ).

Synthetic Methodologies Cross-Coupling vs. Solvent-Free Fusion: The target compound likely requires transition-metal-catalyzed coupling (e.g., Suzuki using a boronate precursor similar to ), whereas fused systems (e.g., ) are synthesized via solvent-free thiourea-aldehyde condensations.

Crystallographic and Spectral Trends

- Melting Points : Higher melting points (e.g., 177–178°C in , 192°C in ) correlate with rigid substituents (e.g., boronate esters) or fused rings, whereas alkyl groups (e.g., isobutyl in ) likely reduce crystallinity.

- Spectral Signatures : IR carbonyl stretches (~1589–1700 cm$ ^{-1}$) and $ ^1H $ NMR aromatic proton shifts (δ 8.60–8.80) are consistent across pyrimidine carboxylates .

Research Findings and Implications

- Electronic Effects : Bromothiophene’s electron-withdrawing nature may stabilize the pyrimidine ring’s electrophilic centers, enhancing reactivity in nucleophilic aromatic substitution compared to bromophenyl analogs .

- Crystallography Tools : Structural characterization of similar compounds (e.g., ) likely employs SHELX or ORTEP for refinement, with hydrogen-bonding patterns analyzed via graph set theory .

- Synthetic Challenges : Low yields in solvent-free methods (e.g., ) versus higher yields in catalytic protocols (e.g., ) highlight the need for optimized conditions for the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.